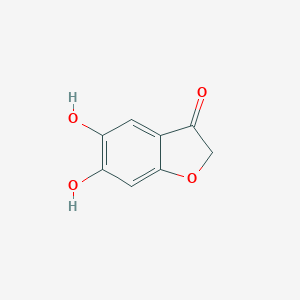

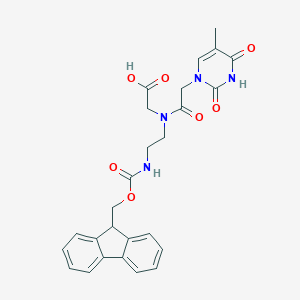

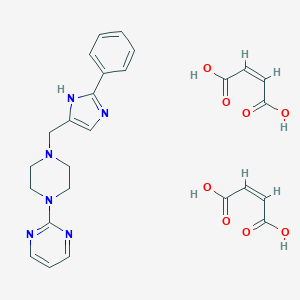

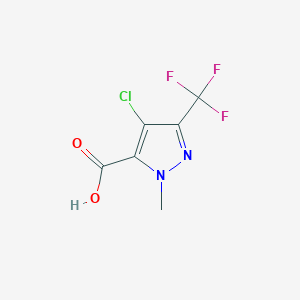

![molecular formula C7H6N4 B168899 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 135830-04-5](/img/structure/B168899.png)

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a chemical compound with the CAS Number: 135830-04-5 . It has a molecular weight of 146.15 . The IUPAC name for this compound is 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile .

Synthesis Analysis

The synthesis of pyrazoles and their heteroannulated derivatives has been a topic of interest in recent years . Amino-l-(2-hydroxyethyl)pyrazole was formylated, treated with methanesulfonyl chloride and triethylamine, followed by cyclization with sodium hydride, to give 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole .Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can be represented by the InChI code: 1S/C7H6N4/c1-10-2-3-11-7(10)6(4-8)5-9-11/h2-3,5H,1H3 .Chemical Reactions Analysis

The conditions for the metalation of the 1H-imidazo[1,2-b]pyrazole scaffold in the 3-position (TMPMgCl·LiCl (8, 1.5 equiv.), −20 °C, 2 h) allowed the formation of the nitrile .Aplicaciones Científicas De Investigación

Synthesis Methods

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is synthesized through various innovative methods, contributing significantly to heterocyclic chemistry.

A novel method for synthesizing 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles via cyclocondensation involving α-bromoacetophenone derivatives in K2CO3 and acetone solvent has been developed (Khalafy, Marjani, & Salami, 2014).

An efficient approach for synthesizing a series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles using a sequential one-pot, four-component condensation reaction is another significant advancement (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

The facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach, including a multicomponent assembly, is noteworthy (Demjén et al., 2014).

Antimicrobial and Antioxidant Activities

These compounds also demonstrate notable antimicrobial and antioxidant activities:

A study highlights the synthesis of new derivatives with significant antioxidant and antimicrobial activities. This includes the investigation of quantitative structure–activity relationships and molecular docking (Bassyouni et al., 2012).

The synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives, which have shown promising results in antimicrobial activities, represents another key application (Rahmouni et al., 2014).

Biological Evaluation

Evaluations of these compounds in various biological contexts have been conducted:

The study on the synthesis and biological evaluation of heterocyclic privileged medicinal structures, including (benz)imidazole unit, provides insights into their hepatotoxicity and antioxidant activity, showcasing their potential in medicinal chemistry (Boulebd et al., 2016).

Another research on the microwave-assisted synthesis and cytotoxicity evaluation of novel pyrazole derivatives indicates their potential as anticancer agents, with some compounds exhibiting more potent activities than standard drugs (Hafez, 2017).

Propiedades

IUPAC Name |

1-methylimidazo[1,2-b]pyrazole-7-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-10-2-3-11-7(10)6(4-8)5-9-11/h2-3,5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRHNDXHPCRASP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C1=C(C=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.